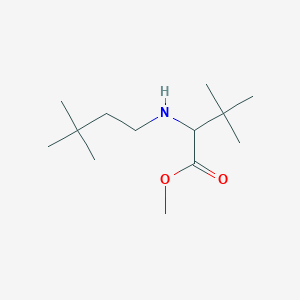
Methyl 2-(3,3-dimethylbutylamino)-3,3-dimethyl-butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a methyl ester group and a bulky tert-butyl group. The presence of these groups imparts specific chemical properties and reactivity patterns to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The synthetic route can be summarized as follows:
Starting Material: (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoic acid
Reagent: Methanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux
Industrial Production Methods
In an industrial setting, the production of methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to facilitate the esterification reaction, providing better control over reaction parameters and reducing the risk of side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Hydrolysis: (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoic acid and methanol
Reduction: (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The compound’s bulky tert-butyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. The ester group may undergo hydrolysis in biological systems, releasing the active carboxylic acid derivative, which can then interact with its target .
Vergleich Mit ähnlichen Verbindungen
Methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate can be compared with other similar compounds, such as:
Methyl (2S)-2-(tert-butylamino)-3,3-dimethylbutanoate: Similar structure but with a tert-butyl group instead of a 3,3-dimethylbutyl group.
Ethyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (2S)-2-(3,3-dimethylbutylamino)-3-methylbutanoate: Similar structure but with a different substitution pattern on the butanoate chain.
The uniqueness of methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H27NO2 |
|---|---|
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
methyl 2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate |
InChI |
InChI=1S/C13H27NO2/c1-12(2,3)8-9-14-10(11(15)16-7)13(4,5)6/h10,14H,8-9H2,1-7H3 |
InChI-Schlüssel |
MMVQMDJXKBGDGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCNC(C(=O)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


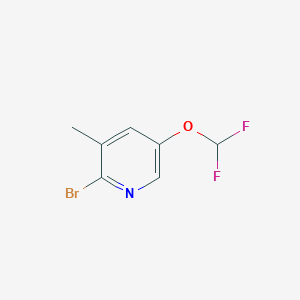



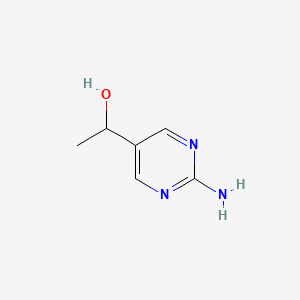
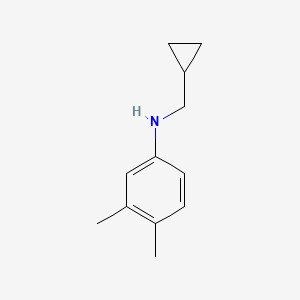
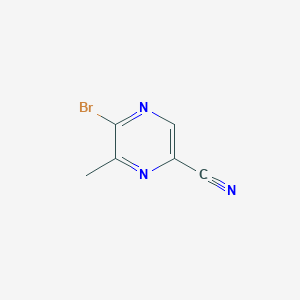
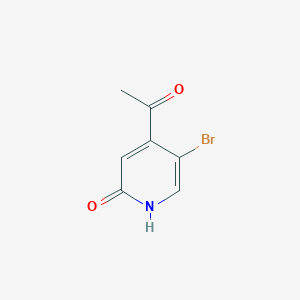
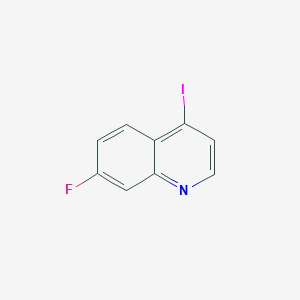
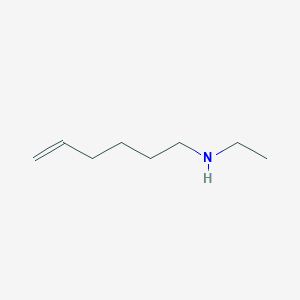
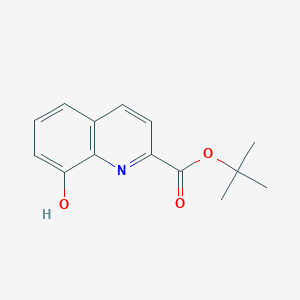


![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride](/img/structure/B13657617.png)
